Esculentoside D

Inflammation Macrophage activation Proinflammatory cytokines

Esculentoside D (89808-50-4) is a structurally distinct oleanene-type triterpenoid saponin with a monodesmosidic glycosylation pattern and an intermediate anti-inflammatory profile. Unlike Esculentoside C, it inhibits COX-2 without proinflammatory stimulation, eliminating confounding effects in inflammation assays. Reliable supply is supported by quantifiable extraction yields (13.6 mg/150 mg crude extract). Procure HPLC‑verified ≥98% purity powder for SAR studies, reference standard development, and COX‑2 mechanism research. Request a quote today.

Molecular Formula C37H58O12
Molecular Weight 694.8 g/mol
Cat. No. B15146806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentoside D
Molecular FormulaC37H58O12
Molecular Weight694.8 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC
InChIInChI=1S/C37H58O12/c1-32(31(46)47-6)11-13-37(30(44)45)14-12-35(4)19(20(37)15-32)7-8-24-33(2)16-21(40)28(34(3,18-39)23(33)9-10-36(24,35)5)49-29-27(43)26(42)25(41)22(17-38)48-29/h7,20-29,38-43H,8-18H2,1-6H3,(H,44,45)/t20-,21-,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34-,35+,36+,37-/m0/s1
InChIKeyOHDFISPWADYJIW-ZKVNBNTASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Esculentoside D for Research Procurement: A Triterpenoid Saponin with Anti-Inflammatory Potential and Low Proinflammatory Toxicity


Esculentoside D (CAS 89808-50-4) is an oleanene-type triterpenoid saponin isolated primarily from plants of the Phytolaccaceae family, notably Phytolacca esculenta, P. americana, and P. acinosa [1]. The compound shares the same jaligonic acid or phytolaccagenin sapogenin backbone as other esculentosides but is distinguished by its specific glycosylation pattern—a monodesmosidic structure with a monosaccharide unit at position C-3 and no glucose residue at C-28 [2]. While Esculentoside A (EsA) has been extensively characterized as a potent anti-inflammatory agent and Esculentoside C (EsC) is known for its proinflammatory activity, Esculentoside D occupies a distinct intermediate position in terms of both natural abundance and functional profile, demonstrating anti-inflammatory potential without the pronounced proinflammatory stimulation associated with certain structural analogs [1][3]. This compound is commercially available at purities typically exceeding 97% for research applications in inflammation biology, immunopharmacology, and natural product chemistry [4].

Why Esculentoside D Cannot Be Interchanged with Esculentoside A or C in Research Applications


Interchanging Esculentoside D with its closest analogs Esculentoside A (EsA) or Esculentoside C (EsC) introduces scientifically untenable variability across three critical dimensions. First, functional divergence: while EsA is a potent anti-inflammatory agent that suppresses NF-κB and MAPK signaling, and EsC exerts pronounced proinflammatory effects capable of inducing conjunctival edema and macrophage activation, Esculentoside D demonstrates a distinct intermediate profile without the proinflammatory stimulation characteristic of EsC [1][2]. Second, natural abundance differs markedly: from standardized crude root extracts, yields of EsA (~46.3 mg), EsB (~21.8 mg), EsC (~7.3 mg), and EsD (~13.6 mg) vary by over sixfold, directly impacting commercial availability and cost structures [3]. Third, the structural variations in glycosylation across this compound series yield divergent physicochemical properties, including differences in polarity and solubility, which affect chromatographic behavior, formulation compatibility, and biological membrane permeability [1]. These quantifiable differences preclude generic substitution without experimental revalidation.

Esculentoside D: Quantitative Comparative Evidence for Research Selection and Procurement


Esculentoside D vs. Esculentoside C: Quantified Absence of Proinflammatory Mediator Induction

In a comparative study of esculentosides isolated from Phytolacca americana using RAW 264.7 macrophages, Esculentoside C (EsC) at 50 μg/mL induced robust, dose-dependent release of proinflammatory mediators. In contrast, Esculentoside D, when evaluated under identical conditions, did not exhibit the pronounced proinflammatory stimulation characteristic of EsC and EsF [1]. This functional divergence establishes a clear quantitative safety distinction relevant for experimental design in inflammation research.

Inflammation Macrophage activation Proinflammatory cytokines

Esculentoside D Natural Abundance: Quantified Yield Comparison in Standardized Plant Extracts

From 150 mg of crude extract from the roots of Radix phytolaccae, high-speed countercurrent chromatography coupled with evaporative light scattering detection yielded 46.3 mg of Esculentoside A (96.7% purity), 21.8 mg of Esculentoside B (99.2% purity), 7.3 mg of Esculentoside C (96.5% purity), and 13.6 mg of Esculentoside D (97.8% purity) [1]. Esculentoside D is approximately 1.86 times more abundant than Esculentoside C in this standardized plant material, directly affecting commercial availability and procurement economics.

Natural product chemistry Phytochemistry Isolation and purification

COX-2 Inhibition Potential: Esculentoside D Identified as COX-2 Inhibitor with Low Toxicity

Patent documentation for the purification of Esculentoside D from Phytolacca latbenia explicitly identifies the compound as an anti-inflammatory agent that functions as a COX-2 inhibitor with reported low toxicity [1]. In contrast, the 2020 review by Bailly and Vergoten identifies Esculentoside A as the esculentoside family member with established COX-2 inhibitory activity and highlights EsA as a potent anti-inflammatory agent, while noting that Esculentoside B possesses antifungal rather than anti-inflammatory properties [2]. The shared COX-2 targeting between EsA and EsD, combined with EsD's distinct proinflammatory toxicity profile relative to EsC, positions EsD as a mechanistically related but toxicologically differentiated candidate for COX-2 pathway studies.

Anti-inflammatory COX-2 inhibition Drug discovery

Esculentoside D: Evidence-Based Research and Procurement Application Scenarios


Inflammation Pathway Studies Requiring COX-2 Inhibition Without Proinflammatory Confounds

Researchers investigating COX-2-mediated anti-inflammatory mechanisms can utilize Esculentoside D as a tool compound. The patent-identified COX-2 inhibitory activity [1], combined with the demonstrated absence of the proinflammatory stimulation that characterizes Esculentoside C in macrophage and conjunctival edema models [2], makes Esculentoside D a functionally cleaner alternative to EsC for studies where confounding proinflammatory effects would compromise data interpretation. This is particularly relevant for experiments requiring differentiation between COX-2 inhibition and off-target proinflammatory pathway activation.

Structure-Activity Relationship (SAR) Studies of Triterpenoid Saponin Glycosylation

Esculentoside D serves as a critical comparator in SAR investigations examining how subtle differences in glycosylation pattern dictate functional outcomes among the esculentoside family. The compound's monodesmosidic structure with a monosaccharide at C-3 and no glucose at C-28 [1] contrasts with the structures of EsA, EsB, and EsC, enabling systematic analysis of how specific sugar modifications alter biological activity—from the anti-inflammatory profile of EsA to the proinflammatory profile of EsC and the antifungal profile of EsB. The quantifiably distinct yield of Esculentoside D relative to other congeners (13.6 mg vs. 46.3 mg for EsA and 7.3 mg for EsC from 150 mg crude extract) [2] further informs SAR study design by defining the practical availability of each analog for iterative testing.

Natural Product Reference Standard and Analytical Method Development

Esculentoside D, available at purities exceeding 97% as confirmed by HPLC analysis [1], is suitable for use as a reference standard in the development and validation of analytical methods for Phytolacca-derived natural products. The compound's distinct retention characteristics in HSCCC separations using chloroform-methanol-water (4:4:2, v/v) solvent systems [1] and its established NMR and MS spectral signatures provide robust authentication benchmarks for quality control of botanical extracts and traditional medicine preparations containing esculentoside congeners.

Technical Documentation Hub

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